molecular formula C17H19ClN4O6S B2880465 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide CAS No. 899962-12-0

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide

Cat. No. B2880465
CAS RN: 899962-12-0
M. Wt: 442.87
InChI Key: JEEVNJNBGAZMPW-UHFFFAOYSA-N
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Description

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN4O6S and its molecular weight is 442.87. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Pathways and Heterocyclic Compounds : The synthesis of heterocyclic compounds, particularly those incorporating pyrazole and thiophene moieties, has been a subject of interest due to their potential biological activities. For instance, the synthesis of pyrazole- and isoxazole-based heterocycles demonstrates a methodological approach to obtaining compounds with significant antiviral activity, notably against Herpes simplex virus type-1 (HSV-1) (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011). These methodologies could potentially apply to the synthesis and functionalization of N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide, aiming at exploring its biological properties.

Anti-Tumor and Cytotoxic Activities : Compounds bearing the thiophene and pyrazole units have shown promising anti-tumor activities against various cancer cell lines, including hepatocellular carcinoma. The structurally related bis-pyrazolyl-thiazoles incorporating the thiophene moiety have revealed significant cytotoxicity, indicating the potential of such frameworks in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Anticancer Agents : Novel pyrazole derivatives with additional functional groups have been investigated for their antimicrobial and anticancer efficacy. Such compounds demonstrate good to excellent activity, underscoring the potential of pyrazole derivatives as leads for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O6S/c18-11-1-3-12(4-2-11)22-15(13-9-29(26,27)10-14(13)21-22)20-17(25)16(24)19-5-7-28-8-6-23/h1-4,23H,5-10H2,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEVNJNBGAZMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide

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